3-Pentanone

Catalog No.
S604735
CAS No.
96-22-0
M.F
C5H10O
CH3CH2COCH2CH3
C5H10O
M. Wt
86.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Pentanone

CAS Number

96-22-0

Product Name

3-Pentanone

IUPAC Name

pentan-3-one

Molecular Formula

C5H10O
CH3CH2COCH2CH3
C5H10O

Molecular Weight

86.13 g/mol

InChI

InChI=1S/C5H10O/c1-3-5(6)4-2/h3-4H2,1-2H3

InChI Key

FDPIMTJIUBPUKL-UHFFFAOYSA-N

SMILES

CCC(=O)CC

solubility

5 % (NIOSH, 2016)
0.56 M
45.9 mg/mL at 25 °C
Miscible with ethanol, ether; soluble in carbon tetrachloride
In water, 47,000 mg/L at 20 °C; 38,000 mg/L at 100 °C
In water, 4.589X10+4 mg/L at 25 °C
Solubility in water: moderate
5%

Synonyms

DEK; Diethyl Ketone; Dimethylacetone; Ethyl Ketone; Metacetone; Methacetone; NSC 8653; Propione; ZED 2EK

Canonical SMILES

CCC(=O)CC

The exact mass of the compound 3-Pentanone is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 5 % (niosh, 2016)0.56 m45.9 mg/ml at 25 °cmiscible with ethanol, ether; soluble in carbon tetrachloridein water, 47,000 mg/l at 20 °c; 38,000 mg/l at 100 °cin water, 4.589x10+4 mg/l at 25 °csolubility in water: moderate5%. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8653. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Pentanones - Supplementary Records. It belongs to the ontological category of pentanone in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Oxygenated hydrocarbons [FA12]. However, this does not mean our product can be used or applied in the same or a similar way.

3-Pentanone (CAS: 96-22-0), commonly known as diethyl ketone (DEK), is a symmetrical aliphatic dialkyl ketone with a boiling point of 102 °C. In industrial and laboratory procurement, it is primarily valued as a specialty oxygenated solvent, a highly specific precursor for symmetric carbon framework synthesis, and a precision tracer for planar laser-induced fluorescence (PLIF)[1]. Its distinct structural symmetry and moderate volatility position it as a critical performance bridge between lighter, highly water-soluble ketones like methyl ethyl ketone (MEK) and heavier, slower-evaporating solvents like methyl isobutyl ketone (MIBK) [2].

Substituting 3-pentanone with its closest isomer, 2-pentanone (methyl propyl ketone), or the more common in-class substitute, 2-butanone (MEK), fundamentally compromises both chemical synthesis and phase separation workflows. In synthetic applications, 2-pentanone possesses two non-equivalent alpha-carbons, which inherently generates a mixture of kinetic and thermodynamic enolates during condensation reactions, drastically reducing target yield and necessitating complex separation [1]. In solvent extraction and formulation, MEK evaporates too rapidly and exhibits excessive water miscibility (~275 g/L), whereas 3-pentanone provides a slower, controlled evaporation rate and significantly lower aqueous solubility (50 g/L at 20 °C), preventing solvent loss into aqueous phases and moisture blush in coatings [2].

Absolute Regiocontrol in Enolate-Driven Condensations

Because 3-pentanone is a perfectly symmetrical ketone, deprotonation yields a single structural enolate. This absolute regiocontrol prevents the formation of structural isomers during carbon-carbon bond-forming reactions. For example, in the aldol condensation with furfural, 3-pentanone allows for up to 94% yield of the targeted mono-condensation product under kinetic control[1]. In contrast, asymmetric comparators like 2-pentanone produce a mixture of kinetic and thermodynamic enolates, requiring complex downstream chromatographic separation to isolate the desired product.

Evidence DimensionRegioselectivity in mono-condensation yield
Target Compound DataUp to 94% specific mono-condensation yield
Comparator Or Baseline2-Pentanone (Yields isomeric mixtures due to non-equivalent alpha-carbons)
Quantified DifferenceUp to 94% single-product yield vs. multi-isomer mixture
ConditionsAldol condensation with furfural under kinetic control

Eliminates the need for costly and time-consuming downstream isomer separation when synthesizing active pharmaceutical ingredients or complex precursors.

Superior Phase Separation in Aqueous Liquid-Liquid Extraction

3-Pentanone demonstrates a significantly lower affinity for water compared to lighter or asymmetric ketones, making it a superior solvent for extracting organics from aqueous streams. At 20 °C, the water solubility of 3-pentanone is strictly limited to 50 g/L[1]. In direct comparison, its isomer 2-pentanone exhibits a water solubility of 72.6 g/L [2], while the industry-standard MEK is highly miscible at approximately 275 g/L. This reduced aqueous solubility directly translates to higher distribution coefficients and lower solvent make-up costs during continuous extraction processes.

Evidence DimensionAqueous solubility at 20 °C
Target Compound Data50 g/L
Comparator Or Baseline2-Pentanone (72.6 g/L) and MEK (~275 g/L)
Quantified Difference31% lower water solubility than 2-pentanone; >80% lower than MEK
ConditionsStandard aqueous partitioning at 20 °C

Minimizes solvent loss into the aqueous phase during industrial liquid-liquid extractions, significantly improving process economics and recovery rates.

Distinct Low-Temperature Oxidation Kinetics for Combustion Modeling

The position of the carbonyl group in C5 ketones drastically alters radical pool formation and low-temperature reactivity. In rapid compression machine (RCM) and shock tube studies at 20-40 bar, 3-pentanone exhibits the highest reactivity among standard low-molecular-weight ketones, strictly following the ignition delay time (IDT) reactivity trend: 3-pentanone > 2-butanone > 2-pentanone > acetone [1]. Furthermore, 3-pentanone uniquely favors the production of acetaldehyde during oxidation, whereas 2-pentanone favors methane and propylene production.

Evidence DimensionLow-temperature oxidation reactivity (Ignition Delay Time)
Target Compound DataHighest reactivity, favors CH3CHO production
Comparator Or Baseline2-Pentanone (Lower reactivity, favors CH4 and C3H6 production)
Quantified DifferenceDistinct IDT hierarchy (3-pentanone > 2-butanone > 2-pentanone)
ConditionsRapid compression machine (RCM) oxidation at 20-40 bar

Provides automotive engineers and combustion researchers with an exact, non-substitutable kinetic profile for validating engine knock models and surrogate fuel blends.

Precursor for Symmetric Active Pharmaceutical Ingredients (APIs)

3-Pentanone is the mandatory starting material when a synthetic pathway requires a symmetric diethyl carbon framework. Because it forms only one structural enolate, it is ideal for Grignard additions or aldol condensations where using an asymmetric ketone like 2-pentanone would result in unacceptable isomeric impurities and yield losses[1].

High-Efficiency Aqueous Extraction Solvent

In chemical manufacturing and wastewater treatment, 3-Pentanone is selected over MEK and 2-pentanone for liquid-liquid extraction. Its comparatively low water solubility (50 g/L) ensures that the solvent remains in the organic phase, maximizing the distribution coefficient of the target solute while minimizing the energy required for solvent recovery [2].

Tracer and Surrogate in Combustion Diagnostics

Due to its specific ignition delay time and distinct radical production profile (favoring acetaldehyde), 3-pentanone is a critical component in surrogate biofuel blends and planar laser-induced fluorescence (PLIF) studies. It cannot be substituted by 2-pentanone, as the asymmetric isomer fundamentally alters the low-temperature oxidation kinetics and knock propensity of the model [3].

Physical Description

Diethyl ketone appears as a clear colorless liquid with an acetone-like odor. Flash point 55°F. Less dense than water. Vapors heavier than air.
Liquid
liquid
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
Colorless liquid with an acetone-like odor.

Color/Form

Colorless, mobile liquid

XLogP3

0.9

Boiling Point

216 °F at 760 mm Hg (USCG, 1999)
101.9 °C
101.7 °C
102 °C
215°F

Flash Point

55 °F (USCG, 1999)
13 °C (open cup)
13 °C o.c.
55°F (open cup)
(oc) 55°F

Vapor Density

3.0 (Air = 1)
Relative vapor density (air = 1): 3.0

Density

0.8159 at 66.2 °F (USCG, 1999)
0.8098 g/cu cm at 25 °C
Relative density (water = 1): 0.81 (25 °C)
0.81

LogP

0.99 (LogP)
0.99
log Kow = 0.99
0.99 (estimated)

Odor

Acetone odo

Melting Point

-44 °F (USCG, 1999)
-39.0 °C
-39 °C
-42 °C
-44°F

UNII

9SLZ98M9NK

GHS Hazard Statements

H225: Highly Flammable liquid and vapor [Danger Flammable liquids];
H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H336: May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;
Narcotic effects]

Vapor Pressure

25.85 mm Hg (USCG, 1999)
37.71 mmHg
37.7 mm Hg at 25 °C
Vapor pressure, kPa at 20 °C: 2.0
35 mmHg
(77°F): 35 mmHg

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

96-22-0

Wikipedia

Diethyl ketone

Use Classification

Food additives -> Flavoring Agents
Fatty Acyls [FA] -> Oxygenated hydrocarbons [FA12]
Fire Hazards -> Flammable - 3rd degree

Methods of Manufacturing

By distilling sugar with an excess of lime.
When the hydroformylation reaction of ethylene takes place in an aq medium, diethyl ketone is obtained as the principal product ... .
3-Pentanone can be produced by catalytic ketonization of propionic acid over a thorium oxide or zirconium oxide catalyst at 350-380 °C.
Hydroformylation of ethylene in the presence of cobalt carbonyl complexes at 100 °C.

General Manufacturing Information

Pesticide, fertilizer, and other agricultural chemical manufacturing
Photographic film paper, plate, and chemical manufacturing
Printing and related support activities
3-Pentanone: ACTIVE
METHOD OF PURIFICATION: RECTIFICATION

Analytic Laboratory Methods

GAS CHROMATOGRAPHIC SEPARATION OF 22 CARBONYL COMPOUNDS AS THEIR 2,4-DINITROPHENYLHYDRAZONES WAS INVESTIGATED USING GLASS CAPILLARY COLUMNS. OPTIMUM CONDITIONS: STATIONARY PHASE SF-96; COLUMN SIZE 20 M X 0.25 MM ID; INJECTION & DETECTOR TEMP 280-290 °C; GAS FLOW-RATE HELIUM 1.0-1.2 ML/MIN. THE METHOD WAS APPLIED TO THE ANALYSIS OF ALIPHATIC CARBONYL CMPD IN CAR EXHAUST FUMES AND CIGARET SMOKE.
ACETIC ACID-SULFURIC ACID MIXTURE (1:1) WAS USED AS SOLVENT FOR DETERMINATION OF DIETHYL KETONE IN THE AIR @ 510-520 NM. DIETHYL KETONE WAS TRAPPED IN MIDGET IMPINGERS FILLED WITH ACETIC ACID, FOR DETECTION OF 2.5-19.8%.
Method: OSHA PV2136; Procedure: gas chromatography with flame ionization detector; Analyte: diethyl ketone; Matrix: air; Detection Limit: 32.6 pg/injection.

Storage Conditions

Diethyl ketone must be stored to avoid contact with oxidizing materials (such as peroxides, perchlorates, chlorates, permanganates, and nitrates) Since violent reactions may occur. Store in tightly closed containers in a cool, well ventilated area away from sources of heat. Sources of ignition such as smoking and open flames are prohibited where diethyl ketone is handled, used or stored in a manner that could create a potential fire or explosion hazard. Metal containers involving the transfer of 5 gallons or more of diethyl ketone should be grounded and bonded. Drums must be equipped with self-closing valves, pressure vacuum bungs, and flame arresters. Use only non-sparking tools and equipment, especially when opening and closing containers of diethyl ketone. Wherever this diethyl ketone is used, handled, manufactured, or stored, use explosion-proof electrical equipment and fittings.

Dates

Last modified: 08-15-2023

Kinetics of biodegradation of diethylketone by Arthrobacter viscosus

Filomena Costa, Cristina Quintelas, Teresa Tavares
PMID: 21681520   DOI: 10.1007/s10532-011-9488-7

Abstract

The performance of an Arthrobacter viscosus culture to remove diethylketone from aqueous solutions was evaluated. The effect of initial concentration of diethylketone on the growth of the bacteria was evaluated for the range of concentration between 0 and 4.8 g/l, aiming to evaluate a possible toxicological effect. The maximum specific growth rate achieved is 0.221 h(-1) at 1.6 g/l of initial diethylketone concentration, suggesting that for higher concentrations an inhibitory effect on the growth occurs. The removal percentages obtained were approximately 88%, for all the initial concentrations tested. The kinetic parameters were estimated using four growth kinetic models for biodegradation of organic compounds available in the literature. The experimental data found is well fitted by the Haldane model (R (2) = 1) as compared to Monod model (R (2) = 0.99), Powell (R (2) = 0.82) and Loung model (R (2) = 0.95). The biodegradation of diethylketone using concentrated biomass was studied for an initial diethylketone concentration ranging from 0.8-3.9 g/l in a batch with recirculation mode of operation. The biodegradation rate found followed the pseudo-second order kinetics and the resulting kinetic parameters are reported. The removal percentages obtained were approximately 100%, for all the initial concentrations tested, suggesting that the increment on the biomass concentration allows better results in terms of removal of diethylketone. This study showed that these bacteria are very effective for the removal of diethylketone from aqueous solutions.


The effect of clay treatment on remediation of diethylketone contaminated wastewater: uptake, equilibrium and kinetic studies

Cristina Quintelas, Hugo Figueiredo, Teresa Tavares
PMID: 21176863   DOI: 10.1016/j.jhazmat.2010.11.131

Abstract

The ability of four different clays to adsorb diethylketone was investigated in batch experiments aiming to treat wastewater with low solvent concentrations. The adsorption performance in terms of uptake followed the sequence: vermiculite>sepiolite=kaolinite=bentonite, for all the adsorbent doses tested (from 0.1 to 1.5 g) in 150 mL of ketone solution (800 mg/L). The equilibrium data in the batch systems were described by Sips and Dubinin-Raduskevich isotherms. The best fits for bentonite and kaolinite clays were obtained with the Sips isotherm and for sepiolite and vermiculite the best fits were obtained with the Dubinin-Raduskevich model. Kinetic data were described by pseudo-first and pseudo-second order kinetics models. The best fit was obtained for the pseudo-first order model which assumed that the interaction rate was limited only by one process or mechanism on a single class of sorbing sites and that all sites were time dependent. The presence of functional groups on the clay surface that might have interacted with the solvent was confirmed by FTIR. XRD analysis was also performed. This study showed that the tested clays are very effective for the removal of diethylketone from industrial effluents.


The rotational spectrum of diethyl ketone

Ha Vinh Lam Nguyen, Wolfgang Stahl
PMID: 21445952   DOI: 10.1002/cphc.201001021

Abstract

We report on the rotational spectrum of diethyl ketone, C(2)H(5)-C(=O)-C(2)H(5), as observed by Fourier transform microwave spectroscopy under pulsed molecular beam conditions. Almost all lines were split into narrow quartets in a range from 10 kHz up to 2 MHz, arising from the hindered rotation of the two equivalent terminal methyl groups. In a global analysis using the xiam code, which is based on the rho axis method, three rotational constants, five quartic centrifugal distortion constants, the torsional barrier of the terminal methyl groups, and the angles between the principal inertial axes and the internal rotor axes were determined. The methyl torsional barrier was found to be 771.93(27) cm(-1). In total, 199 lines were fitted to a standard deviation of 3.5 kHz. The experimental work was supplemented by quantum chemical calculations. Two-dimensional potential energy surfaces describing the rotation of both ethyl groups against the C=O frame were calculated with the MP2 method as well as the DFT method using the 6-311++G(d,p) basis set and the B3LYP functional, respectively. Combining the experimental and theoretical results, an effective structure with C(2v) symmetry was deduced for the diethyl ketone molecule. Moreover, the torsional barrier of the methyl groups was determined by ab initio methods.


Pilot-scale sorption studies of diethylketone in the presence of Cd

Filomena Costa, Teresa Tavares
PMID: 29187066   DOI: 10.1080/09593330.2017.1411979

Abstract

The effect of pH on the sorption capacity of vermiculite towards cadmium and nickel was tested in batch systems and it was shown that the sorption percentages increase with an increase in the mass of vermiculite and with an increase in the initial pH. Maximum sorption percentages were obtained for a pH of 8 and 4 g of vermiculite (86.5% for Cd
and 86.1% for Ni
, for solutions with 100 mg/L of metal). As a consequence, it was possible to establish a range of optimal pH for biosorption processes, by combining the so determined optimal sorption pH of vermiculite with the optimal growth pH of Streptococcus equisimilis, a bacterium used to treat contaminated water. Pilot-scale experiments with a S. equisimilis biofilm supported on vermiculite were conducted in closed-loop conditions, aiming to treat large volumes of diethylketone aqueous solutions, eventually containing Cd
or Ni
. The excellent capacity of this joint system to simultaneously biodegrade diethylketone and biosorb Cd
or Ni
was proved. The removal percentage and the uptake increase through time, even with the replacement of the initial solution by new ones. The breakthrough curves that best describe the results achieved for Cd
and Ni
are respectively the Adams-Bohart and the Yoon and Nelson model.


Interferon-microRNA signalling drives liver precancerous lesion formation and hepatocarcinogenesis

Yingcheng Yang, Ximeng Lin, Xinyuan Lu, Guijuan Luo, Tao Zeng, Jing Tang, Feng Jiang, Liang Li, Xiuliang Cui, Wentao Huang, Guojun Hou, Xin Chen, Qing Ouyang, Shanhua Tang, Huanlin Sun, Luonan Chen, Frank J Gonzalez, Mengchao Wu, Wenming Cong, Lei Chen, Hongyang Wang
PMID: 26860770   DOI: 10.1136/gutjnl-2015-310318

Abstract

Precancerous lesion, a well-established histopathologically premalignant tissue with the highest risk for tumourigenesis, develops preferentially from activation of DNA damage checkpoint and persistent inflammation. However, little is known about the mechanisms by which precancerous lesions are initiated and their physiological significance.
Laser capture microdissection was used to acquire matched normal liver, precancerous lesion and tumour tissues. miR-484(-/-), Ifnar1(-/-) and Tgfbr2(△hep) mice were employed to determine the critical role of the interferon (IFN)-microRNA pathway in precancerous lesion formation and tumourigenesis. RNA immunoprecipitation (RIP), pull-down and chromatin immunoprecipitation (ChIP) assays were applied to explore the underlying mechanisms.
miR-484 is highly expressed in over 88% liver samples clinically. DEN-induced precancerous lesions and hepatocellular carcinoma were dramatically impaired in miR-484(-/-) mice. Mechanistically, ectopic expression of miR-484 initiates tumourigenesis and cell malignant transformation through synergistic activation of the transforming growth factor-β/Gli and nuclear factor-κB/type I IFN pathways. Specific acetylation of H3K27 is indispensable for basal IFN-induced continuous transcription of miR-484 and cell transformation. Convincingly, formation of precancerous lesions were significantly attenuated in both Tgfbr2(△hep) and Ifnar1(-/-) mice.
These findings demonstrate a new protumourigenic axis involving type I IFN-microRNA signalling, providing a potential therapeutic strategy to manipulate or reverse liver precancerous lesions and tumourigenesis.


Sorption studies of diethylketone in the presence of Al

Filomena Costa, Teresa Tavares
PMID: 28054835   DOI: 10.1080/09593330.2016.1278462

Abstract

The toxic effects of diethylketone (DEK) in aqueous solution with different concentrations of Al
, Cd
, Ni
and Mn
were evaluated at lab-scale. It was established that Streptococcus equisimilis is able to efficiently remove DEK with different concentrations with heavy metals. It was proved that this joint-system has excellent capacity to biodegrade high concentrations of DEK in the presence of Al
, Cd
, Ni
and Mn
. With the exception of Al
, the uptake for all metals increased as the initial concentration of each metal in the mixed solution increased. The breakthrough curves are best described by the Adams and Bohart model for Cd
, by the Yoon and Nelson model for Ni
and by the Wolborska model for Mn
.


Low-temperature combustion chemistry of novel biofuels: resonance-stabilized QOOH in the oxidation of diethyl ketone

Adam M Scheer, Oliver Welz, Judit Zádor, David L Osborn, Craig A Taatjes
PMID: 24585023   DOI: 10.1039/c3cp55468f

Abstract

The Cl˙ initiated oxidation reactions of diethyl ketone (DEK; 3-pentanone; (CH3CH2)2C=O), 2,2,4,4-d4-diethyl ketone (d4-DEK; (CH3CD2)2C=O) and 1,1,1,5,5,5-d6-diethyl ketone (d6-DEK; (CD3CH2)2C=O) are studied at 8 Torr and 550-650 K using Cl2 as a source for the pulsed-photolytic generation of Cl˙. Products are monitored as a function of reaction time, mass, and photoionization energy using multiplexed photoionization mass spectrometry with tunable synchrotron radiation. Adding a large excess of O2 to the reacting flow allows determination of products resulting from oxidation of the initial primary (Rp) and secondary (Rs) radicals formed via the Cl˙ + DEK reaction. Because of resonance stabilization, the secondary DEK radical (3-oxopentan-2-yl) reaction with O2 has a shallow alkyl peroxy radical (RsO2) well and no energetically low-lying product channels. This leads to preferential back dissociation of RsO2 and a greater likelihood of consumption of Rs by competing radical-radical reactions. On the other hand, reaction of the primary DEK radical (3-oxopentan-1-yl) with O2 has several accessible bimolecular product channels. Vinyl ethyl ketone is observed from HO2-elimination from the DEK alkylperoxy radicals, and small-molecule products are identified from β-scission reactions and decomposition reactions of oxy radical secondary products. Although channels yielding OH + 3-, 4-, 5- and 6-membered ring cyclic ether products are possible in the oxidation of DEK, at the conditions of this study (8 Torr, 550-650 K) only the 5-membered ring, 2-methyltetrahydrofuran-3-one, is observed in significant quantities. Computation of relevant stationary points on the potential energy surfaces for the reactions of Rp and Rs with O2 indicates this cyclic ether is formed via a resonance-stabilized hydroperoxyalkyl radical (QOOH) intermediate, formed from isomerization of the RpO2 radical.


Metabolism of 3-pentanone under inflammatory conditions

Astrid Kleber, Felix Maurer, Dominik Lorenz, Beate Wolf, Frederic Albrecht, Teodora Shopova, Daniel I Sessler, Thomas Volk, Sascha Kreuer, Tobias Fink
PMID: 27677863   DOI: 10.1088/1752-7155/10/4/047101

Abstract

Breath analysis of rats using multi-capillary column ion-mobility spectrometry (MCC-IMS) revealed alterations in acetone and other ketones, including 3-pentanone, during inflammation. The alterations seem likely to result from oxidative branched-chain keto acid (BCKA) catabolism. We therefore tested the hypothesis that 3-pentanone arises during inflammation from increased BCKA oxidation in the liver with consequent accumulation of propionyl-CoA and its condensation products. Male Sprague-Dawley rats were anaesthetised and ventilated for 24 h or until death. Exhaled breath was analysed by MCC-IMS while rats were injected with low and high doses of lipopolysaccharide (LPS), tumour necrosis factor α (TNFα), or vehicle. The exhaled 3-pentanone peak was identified by pure substance measurements. Blood was collected 12 h after treatment for the determination of cytokine concentrations; transcription enzymes for BCKA catabolism and the activity of the BCKA dehydrogenase were analysed in liver tissue by quantitative real-time PCR and western blotting. Exhaled 3-pentanone decreased in all groups, but minimum concentrations with high-dose LPS (0.24 ± 0.31 volts; mean ± SD), low-dose TNFα (0.17 ± 0.10 volts) and high-dose TNFα (0.13 ± 0.04 volts) were lower than in vehicle animals (0.27 ± 0.12 volts). At 60% and 85% survival times (svt) concentrations of exhaled 3-pentanone increased significantly in all animals treated with low-dose LPS, (svt
0.38 ± 0.18 volts, svt
0.62 ± 0.15 volts) and high-dose LPS (0.26 ± 0.28 volts, 0.40 ± 0.22 volts), as well as low-dose TNFα, (0.20 ± 0.09 volts, 0.39 ± 0.17 volts) and high-dose TNFα (0.18 ± 0.06 volts, 0.34 ± 0.08 volts), but not in vehicle rats (0.27 ± 0.12 volts, 0.30 ± 0.09 volts). BCKA catabolism was seen in the liver, with increased expression and activity of the branched-chain alpha-keto acid dehydrogenase (BCKD), lower expression of the propionyl-CoA carboxylase (PCC) subunits, and altered expression levels of BCKD regulating enzymes. Exhaled 3-pentanone may arise from altered BCKA catabolism. Our results suggest that excessive propionyl-CoA is possibly generated from BCKAs via increased activity of BCKD, but may undergo unusual condensation reactions rather than being physiologically processed to methylmalonyl-CoA by PCC. The pattern of 3-pentanone during early and prolonged inflammation suggests that reuse of BCKAs for the synthesis of new proteins might be initially favoured. As inflammatory conditions persist, substrates for cellular energy supply are required which activate irreversible degradation of excessive BCKA to propionyl-CoA yielding increased levels of exhaled 3-pentanone.


Bioremoval of diethylketone by the synergistic combination of microorganisms and clays: uptake, removal and kinetic studies

Cristina Quintelas, Filomena Costa, Teresa Tavares
PMID: 22752815   DOI: 10.1007/s11356-012-1055-1

Abstract

The performance of two bacteria, Arthrobacter viscosus and Streptococcus equisimilis, and the effect of the interaction of these bacteria with four different clays on the retention of diethylketone were investigated in batch experiments. The uptake, the removal percentages and the kinetics of the processes were determined. S. equisimilis, by itself, had the best performance in terms of removal percentage, for all the initial diethylketone concentrations tested: 200, 350 and 700 mg/L. The uptake values are similar for both bacteria. A possible mechanism to explain the removal of diethylketone includes its degradation by bacteria, followed by the adsorption of the intermediates/sub-products by the functional groups present on the cells' surfaces. The assays performed with bacteria and clays indicated that the uptake values are similar despite of the clay used, for the same microorganism and mass of clay, but in general, higher values are reached when S. equisimilis is used, compared to A. viscosus. Kinetic data were described by pseudo-first- and pseudo-second-order models.


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